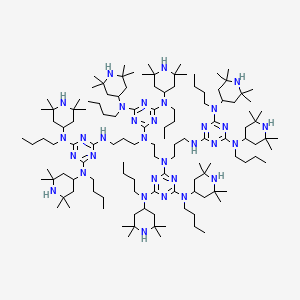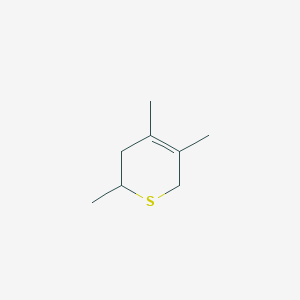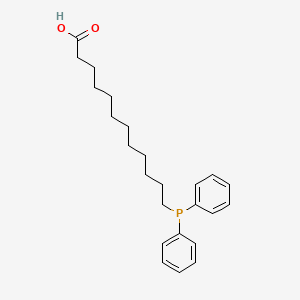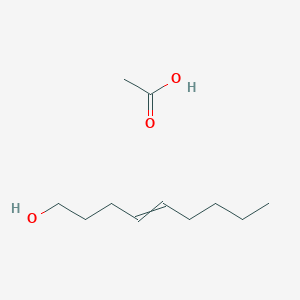
Heptatriaconta-9,19-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptatriaconta-9,19-diene is an organic compound with the molecular formula C37H72. It is a long-chain hydrocarbon with two double bonds located at the 9th and 19th positions. This compound is part of the larger class of dienes, which are hydrocarbons containing two double bonds. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptatriaconta-9,19-diene typically involves the coupling of smaller hydrocarbon units. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the case of this compound, the starting materials would be chosen to ensure the formation of the desired double bonds at the 9th and 19th positions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to achieve the desired carbon chain length and double bond placement. Catalysts such as transition metal complexes can be used to facilitate the coupling reactions and ensure high yields of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
Heptatriaconta-9,19-diene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding saturated hydrocarbon.
Substitution: The hydrogen atoms adjacent to the double bonds can be substituted with other functional groups through reactions such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents such as bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
Heptatriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of long-chain hydrocarbons and the effects of double bond placement on chemical properties.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of heptatriaconta-9,19-diene in various applications depends on its chemical structure and the presence of double bonds. In biological systems, the compound can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, the double bonds serve as reactive sites for various transformations, allowing the compound to participate in a wide range of reactions .
Comparación Con Compuestos Similares
Heptatriaconta-9,19-diene can be compared to other long-chain dienes, such as:
Hexatriaconta-9,19-diene (C36H70): Similar structure but with one less carbon atom.
Octatriaconta-9,19-diene (C38H74): Similar structure but with one more carbon atom.
Nonatriaconta-9,19-diene (C39H76): Similar structure but with two more carbon atoms.
The uniqueness of this compound lies in its specific chain length and the placement of the double bonds, which can influence its reactivity and interactions in various applications .
Propiedades
Número CAS |
82137-19-7 |
|---|---|
Fórmula molecular |
C37H72 |
Peso molecular |
517.0 g/mol |
Nombre IUPAC |
heptatriaconta-9,19-diene |
InChI |
InChI=1S/C37H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,36-37H,3-16,18,20-35H2,1-2H3 |
Clave InChI |
NYYAJCCDJIUCOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
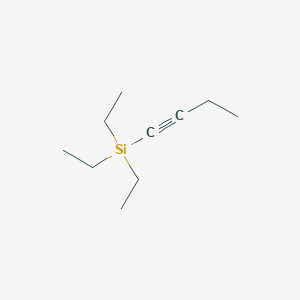
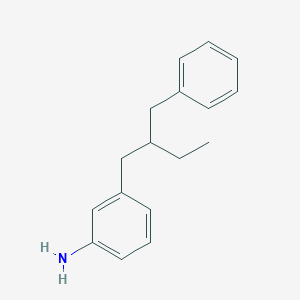
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
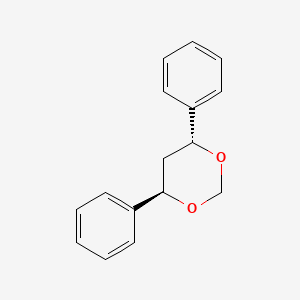
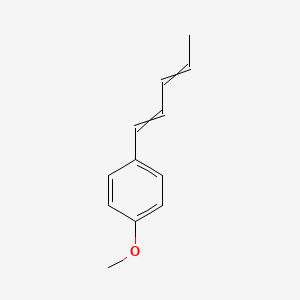
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
